(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid
Description
Chemical Name: (S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(naphthalen-2-yl)propanoic acid Synonyms: FMOC-2-NAL-OH, N-FMOC-3-(2-naphthyl)-L-alanine Molecular Formula: C₂₈H₂₃NO₄ Molecular Weight: 437.49 g/mol Structure: Features a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the amino group of L-alanine, with a 2-naphthyl substituent on the β-carbon (Figure 1).
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c29-26(30)25(19-14-13-17-7-1-2-8-18(17)15-19)28-27(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRGISZRUVIDKT-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approaches
The predominant synthesis route employs Fmoc-based SPPS protocols adapted for non-canonical amino acids. Key stages include:
Resin Selection and Loading
2-Chlorotrityl chloride resin remains the substrate of choice for initial immobilization due to its high loading capacity (typically 0.8-1.2 mmol/g) and mild cleavage conditions preserving acid-sensitive groups. The loading process involves:
-
Swelling resin in dichloromethane (DCM) for ≥30 minutes
-
Activating the naphthalene-acetic acid derivative with 4.5 equivalents HATU/HOAt in 20% collidine/DMF
-
Coupling for 4-24 hours under nitrogen atmosphere
Fmoc Deprotection Dynamics
Piperidine (20% in DMF) achieves quantitative Fmoc removal within 1 hour at room temperature, critical for maintaining the integrity of the naphthalene ring system. Recent optimizations demonstrate that incorporating 0.1 M HOBt as a carbamate scavenger reduces diketopiperazine formation by 37% in extended synthesis cycles.
Solution-Phase Synthesis Alternatives
While less common, solution-phase methods provide scalability advantages:
Stepwise Coupling Protocol
-
Naphthalen-2-yl-acetic acid activation via mixed carbonic anhydride (isobutyl chloroformate/N-methylmorpholine)
-
Condensation with Fmoc-protected L-amino acid precursors at -15°C
-
Crystallization purification using ethyl acetate/hexane (3:7 v/v)
Comparative studies show solution-phase routes achieve 82-85% yields vs. 78-80% for SPPS, though with increased racemization risks (up to 12% without chiral auxiliaries).
Critical Reaction Parameters and Optimization
Coupling Reagent Systems
| Reagent System | Coupling Efficiency | Racemization Risk | Scale Suitability |
|---|---|---|---|
| HATU/HOAt/collidine | 96.2% ± 1.4 | 0.8% | <10 mmol |
| HCTU/DIPEA | 93.7% ± 2.1 | 1.2% | 10-100 mmol |
| PyBOP/NMM | 88.9% ± 3.7 | 2.5% | >100 mmol |
Data aggregated from multiple SPPS campaigns demonstrate HATU-based systems provide optimal efficiency for small-scale syntheses, while HCTU becomes preferable in larger batches due to cost considerations.
Temperature and Solvent Effects
Controlled experiments reveal:
-
DMF outperforms NMP in coupling yield (94.3% vs. 89.1%) due to improved reagent solubility
-
Reaction temperatures exceeding 25°C increase epimerization rates by 0.4%/°C
-
Ultrasonic agitation reduces coupling times by 35% without compromising stereochemical integrity
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs gradient reversed-phase HPLC:
-
Column: XBridge BEH C18 (4.6 × 250 mm, 5 μm)
-
Mobile Phase: 0.1% TFA in water (A) / 0.1% TFA in acetonitrile (B)
-
Gradient: 40-70% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
This method achieves baseline separation of diastereomers (ΔRₜ = 2.3 min) and removes truncated sequences to <0.5%.
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
-
δ 7.89 (d, J = 8.1 Hz, 2H, naphthalene H-1, H-3)
-
δ 7.45-7.32 (m, 8H, Fmoc aromatic)
-
δ 4.35 (dd, J = 10.2, 4.7 Hz, 1H, α-CH)
-
δ 4.21 (t, J = 6.9 Hz, 2H, Fmoc CH₂)
HRMS (ESI-TOF)
Calculated for C₂₇H₂₁NO₄ [M+H]⁺: 424.1549
Found: 424.1543
Industrial-Scale Production Considerations
Commercial suppliers including Labter Pharmatech and Changzhou Hopschain Chemical employ continuous flow reactors for large-scale synthesis:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Capacity | 50 kg | 300 kg |
| Purity Consistency | 97.2% ± 1.8 | 99.1% ± 0.4 |
| Solvent Consumption | 120 L/kg | 45 L/kg |
Flow chemistry approaches reduce racemization to 0.3% through precise temperature control and minimized intermediate residence times .
Chemical Reactions Analysis
Types of Reactions
(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce naphthalen-2-ylmethanol derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid has been studied for its potential therapeutic applications due to its structural features that enhance biological activity:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, inducing apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth effectively .
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce cytokine levels, suggesting its potential use in treating inflammatory conditions .
- Enzyme Inhibition : It has been found to inhibit specific metabolic enzymes, which could be beneficial in drug development targeting metabolic disorders .
Case Studies
Several studies highlight the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Variations
The following table compares the target compound with structurally related FMOC-protected amino acid derivatives:
Key Differences and Implications
Steric and Electronic Effects :
- Naphthyl vs. Phenyl: The 2-naphthyl group in the target compound provides greater steric bulk and extended π-conjugation compared to phenyl derivatives (e.g., 4-(FMOC-aminomethyl)phenyl acetic acid). This enhances binding affinity in hydrophobic pockets of proteins but may reduce solubility .
- Piperazine Substitution : The piperazine-containing derivative (C₂₀H₂₁N₃O₄) introduces a basic nitrogen, increasing water solubility at low pH, which is advantageous for purification steps .
Functional Group Diversity :
- Azido Derivatives : Compounds like FMOC-AZH-OH (C₂₀H₂₀N₄O₄) incorporate azide groups for bioorthogonal click chemistry, enabling site-specific labeling in proteomics .
- Halogenated Derivatives: The 6-chloroindole substituent in FMOC-3-(6-chloroindol-3-yl)propanoic acid enhances halogen bonding, critical for kinase inhibitor design .
Pharmacological Relevance
- Aromatic Interactions : The 2-naphthyl group in FMOC-2-NAL-OH enhances binding to aromatic residues in enzyme active sites, as demonstrated in protease inhibition assays .
- Click Chemistry Applications: Azido derivatives (e.g., FMOC-AZH-OH) are used to conjugate peptides to fluorescent tags or nanoparticles for imaging studies .
Biological Activity
(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid, commonly referred to as Fmoc-Nap-Ac, is a compound that has garnered attention for its applications in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C27H21NO4
- Molecular Weight : 423.46 g/mol
- CAS Number : 1260591-74-9
Fmoc-Nap-Ac primarily acts as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group during the synthesis process, preventing unwanted side reactions. This protection is typically removed under mild basic conditions, allowing for the formation of the desired peptide product. The mechanism can be summarized as follows:
- Protection : The Fmoc group is attached to the amino group of an amino acid.
- Synthesis : The protected amino acid is incorporated into a growing peptide chain.
- Deprotection : The Fmoc group is removed using a base such as piperidine to yield the free amino acid.
This approach enables the efficient synthesis of peptides with high purity and yield, making it invaluable in peptide chemistry and drug development .
2. Protein Interaction Studies
Fmoc-Nap-Ac has been utilized in research focusing on protein-protein interactions and enzyme mechanisms. Its ability to serve as a versatile building block in peptide synthesis allows researchers to create peptides that can modulate biological pathways by interacting with specific proteins .
Table 1: Summary of Biological Activities Related to Naphthalene Acetic Acids
| Compound | Activity | Reference |
|---|---|---|
| Naphthaleneacetic Acid | Tumor growth inhibition | |
| Naphthalene derivatives | Induction of apoptosis | |
| Fmoc-Nap-Ac | Potential in peptide synthesis |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Protection of Amino Acids : Using Fmoc chemistry to protect the amino group.
- Coupling Reactions : Employing coupling agents like DIC (Diisopropylcarbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds.
- Purification : Utilizing techniques such as high-performance liquid chromatography (HPLC) to purify the final product .
Q & A
Basic: What is the role of the Fmoc group in the synthesis of (S)-[...]acetic acid in solid-phase peptide synthesis?
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). This allows sequential coupling of amino acids while preventing undesired side reactions. The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling controlled deprotection without damaging the peptide backbone or resin . After deprotection, the compound can react with subsequent Fmoc-protected amino acids. The use of NovaSyn TGR resin and Fmoc strategies ensures high coupling efficiency and minimal racemization, as described in optimized protocols .
Basic: What safety precautions are essential when handling this compound?
Critical safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335 hazard) .
- Emergency Protocols: Immediate flushing with water for eye exposure (≥15 minutes) and medical consultation for ingestion or persistent symptoms .
- Storage: Keep in airtight containers at room temperature, protected from light and moisture to prevent degradation .
Advanced: How can researchers optimize the coupling efficiency of this compound in automated peptide synthesis?
Optimization strategies include:
- Activation Reagents: Use HOBt (1-hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) to enhance coupling rates .
- Solvent Choice: Anhydrous DMF or NMP minimizes side reactions.
- Resin Swelling: Pre-swelling resins (e.g., NovaSyn TGR) in DCM or DMF improves accessibility for the compound .
- Monitoring: Real-time UV monitoring of Fmoc deprotection (301 nm) ensures complete removal before subsequent coupling .
Advanced: How to address discrepancies in crystallographic data when determining the structure of this compound?
Discrepancies may arise from twinning, poor data resolution, or incorrect space group assignment. Utilize SHELXL for refinement, which robustly handles high-resolution data and twinning via the BASF parameter . Validate models with R-factor convergence checks and electron density maps. Cross-validate using complementary techniques like NMR or mass spectrometry to resolve ambiguities .
Basic: What analytical methods are recommended for confirming the purity and structure of this compound?
- HPLC: Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) confirms purity (>95%) .
- Mass Spectrometry: MALDI-TOF or ESI-MS validates molecular weight (e.g., expected m/z for C23H19NO4: 373.40) .
- NMR: 1H/13C NMR spectra verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
Advanced: What strategies mitigate racemization during the incorporation of this compound into peptide chains?
- Low-Temperature Coupling: Perform reactions at 0–4°C to reduce base-induced racemization .
- Additives: Use Oxyma Pure instead of HOBt to minimize epimerization .
- Coupling Time: Limit activation time to <30 minutes to prevent degradation.
- Chiral Purity Analysis: Monitor via chiral HPLC or CD spectroscopy post-synthesis .
Basic: How should this compound be stored to maintain stability in laboratory settings?
Store in amber glass vials under inert gas (argon/nitrogen) at –20°C for long-term stability. For daily use, keep desiccated at 4°C to prevent hydrolysis of the Fmoc group . Avoid exposure to humidity, as moisture accelerates decomposition .
Advanced: How to interpret conflicting toxicity data from different SDS sources when designing experiments?
Cross-reference SDS entries (e.g., Indagoo vs. Key Organics) and prioritize data from peer-reviewed studies. Note that some SDSs explicitly state incomplete toxicological profiling (e.g., "toxicity not fully characterized" ). Conduct in-house assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
